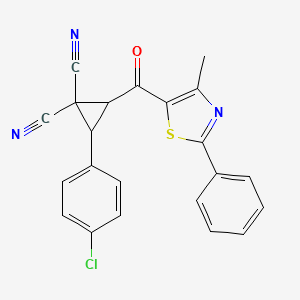
2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C22H14ClN3OS and its molecular weight is 403.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile , with the CAS number 478064-84-5 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H14ClN3OS, and it has a molecular weight of 403.88 g/mol . The structure features a cyclopropane ring substituted with a chlorophenyl group and a thiazole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For instance, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
The mechanism of action for these compounds involved inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at various phases .
The anticancer effects of thiazole derivatives are often attributed to their ability to interact with cellular targets involved in cancer progression. For example:
- Apoptosis Induction : Compounds similar to This compound have been shown to increase apoptotic markers in treated cells.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S and G2/M phases, which is critical in halting cancer cell proliferation .
In Vitro Studies
In vitro evaluations using the MTT assay have been pivotal in assessing the cytotoxicity of thiazole-based compounds. The findings consistently reveal that modifications to the thiazole ring can significantly enhance biological activity. For instance:
- Substituting different aryl groups has been shown to increase lipophilicity and improve cellular uptake, thereby enhancing anticancer efficacy .
In Vivo Studies
Preclinical studies utilizing animal models have demonstrated that certain derivatives can effectively target tumor cells. For example, radiolabeling techniques have been employed to track the distribution of these compounds in tumor-bearing mice, confirming their ability to localize within malignant tissues .
属性
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c1-13-20(28-21(26-13)15-5-3-2-4-6-15)19(27)18-17(22(18,11-24)12-25)14-7-9-16(23)10-8-14/h2-10,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLNMQNYASFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














